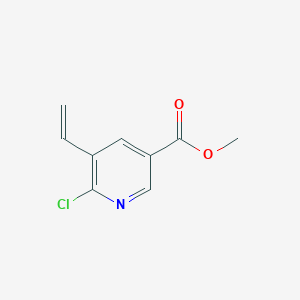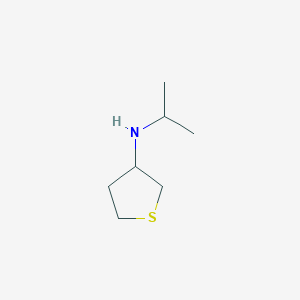![molecular formula C9H18NO4+ B11755120 [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium CAS No. 7559-18-4](/img/structure/B11755120.png)
[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium
Übersicht
Beschreibung
[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium: ist eine quaternäre Ammoniumverbindung mit der Summenformel C9H18ClNO4Diese Verbindung ist ein Derivat von Carnitin, einer natürlich vorkommenden Substanz im Körper, die eine entscheidende Rolle beim Transport von Fettsäuren in die Mitochondrien zur Energieproduktion spielt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Acetylierung von Carnitin. Der Prozess beginnt mit der Reaktion von Carnitin mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt einer ähnlichen Syntheseroute, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie stellt die effiziente Produktion von hochwertigem this compound sicher .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Acetyloxygruppe, was zur Bildung von Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können die Acetyloxygruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Acetyloxygruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Hydroxidionen (OH-) und Amine (NH2-) werden häufig verwendet.
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird this compound als Reagenz in der organischen Synthese verwendet. Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen, was es zu einem wertvollen Werkzeug für Forscher macht .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um den Transport von Fettsäuren in die Mitochondrien zu untersuchen. Es dient als Modellverbindung, um die Rolle von Carnitin im Zellstoffwechsel zu verstehen .
Medizin: Medizinisch wird this compound als Ergänzung zur Behandlung von Erkrankungen im Zusammenhang mit Carnitinmangel verwendet. Es wird auch auf seine potenziellen neuroprotektiven Wirkungen und seine Rolle bei der Verbesserung der kognitiven Funktion untersucht .
Industrie: In der Industrie wird diese Verbindung zur Herstellung von Nahrungsergänzungsmitteln und Pharmazeutika verwendet. Seine Rolle im Energiestoffwechsel macht es zu einem beliebten Inhaltsstoff in Gesundheits- und Wellnessprodukten .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Rolle beim Transport von Fettsäuren in die Mitochondrien. Die Verbindung bindet an Fettsäuren und erleichtert ihren Transport über die Mitochondrienmembran. Im Inneren der Mitochondrien werden die Fettsäuren einer β-Oxidation unterzogen, um Energie in Form von ATP zu produzieren. Dieser Prozess ist entscheidend für die Aufrechterhaltung des zellulären Energieniveaus, insbesondere in Geweben mit hohem Energiebedarf wie Muskeln und Gehirn .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium typically involves the acetylation of carnitine. The process begins with the reaction of carnitine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers .
Biology: In biological research, this compound is used to study the transport of fatty acids into mitochondria. It serves as a model compound to understand the role of carnitine in cellular metabolism .
Medicine: Medically, this compound is used as a supplement to treat conditions related to carnitine deficiency. It is also being investigated for its potential neuroprotective effects and its role in improving cognitive function .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its role in energy metabolism makes it a popular ingredient in health and wellness products .
Wirkmechanismus
The mechanism of action of [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their transport across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy in the form of ATP. This process is crucial for maintaining cellular energy levels, especially in tissues with high energy demands such as muscles and the brain .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Carnitin: Die Stammverbindung von [2-(Acetyloxy)-3-carboxypropyl]trimethylazanium, die am Fettsäuretransport beteiligt ist.
Propionyl-L-Carnitin: Ein weiteres Derivat von Carnitin, das für ähnliche Zwecke verwendet wird, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.
L-Carnitin: Die natürlich vorkommende Form von Carnitin, die als Nahrungsergänzungsmittel weit verbreitet ist.
Einzigartigkeit: Was this compound von seinen ähnlichen Verbindungen abhebt, ist seine Acetylgruppe. Diese Modifikation verbessert seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, wodurch es effektiver bei der Behandlung neurologischer Erkrankungen ist. Zusätzlich verleiht die Acetylgruppe einzigartige chemische Eigenschaften, die es zu einem vielseitigen Reagenz in der organischen Synthese machen .
Eigenschaften
IUPAC Name |
(2-acetyloxy-3-carboxypropyl)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHQFKQIGNGIED-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO4+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859554 | |
| Record name | 2-(Acetyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-18-4, 5080-50-2 | |
| Record name | 2-(Acetyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B11755086.png)
![ethyl 2-[(6R)-6-fluoro-5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl]acetate](/img/structure/B11755087.png)

![Potassium cyano[(methylsulfanyl)methanethioyl]azanide](/img/structure/B11755097.png)
![[(Oxan-2-yl)methyl]hydrazine](/img/structure/B11755103.png)
![tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11755115.png)
![6-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755122.png)
